molecular formula C24H23N3O3S B11991943 4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11991943
M. Wt: 433.5 g/mol
InChI Key: KDOWGUKATPYYLO-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a thiazole ring, and a phenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the thiazole ring, and the attachment of the phenyl group. Common synthetic routes may include:

    Formation of the Quinoline Core: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and a haloketone.

    Attachment of the Phenyl Group: The phenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or a phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide: shares structural similarities with other quinoline and thiazole derivatives, such as:

Uniqueness

The uniqueness of 4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

4-hydroxy-2-oxo-1-pentyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-3-carboxamide

InChI

InChI=1S/C24H23N3O3S/c1-2-3-9-14-27-19-13-8-7-12-17(19)21(28)20(23(27)30)22(29)26-24-25-18(15-31-24)16-10-5-4-6-11-16/h4-8,10-13,15,28H,2-3,9,14H2,1H3,(H,25,26,29)

InChI Key

KDOWGUKATPYYLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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